

Ilorasertib: A Comprehensive Technical Guide to its Target Profile and Kinase Selectivity

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Compound of Interest

Compound Name: *Ilorasertib*

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Abstract

Ilorasertib (ABT-348) is an orally bioavailable, ATP-competitive multi-targeted kinase inhibitor with potent activity against key regulators of cell division and angiogenesis.[1][2] Developed by Abbott Laboratories (now AbbVie), **Ilorasertib** has been investigated in clinical trials for the treatment of various hematologic malignancies and solid tumors.[3][4] This technical guide provides an in-depth overview of the target profile and kinase selectivity of **Ilorasertib**, presenting key quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways to support further research and development efforts.

Core Target Profile

Ilorasertib is a potent inhibitor of the Aurora kinases, Vascular Endothelial Growth Factor Receptors (VEGFRs), and Platelet-Derived Growth Factor Receptors (PDGFRs).[1][5] It also demonstrates significant activity against the Src family of cytoplasmic tyrosine kinases.[1][2] This multi-targeted profile allows **Ilorasertib** to concurrently disrupt critical pathways involved in mitosis and angiogenesis, two hallmarks of cancer.

Aurora Kinase Inhibition

The Aurora kinase family, comprising Aurora A, B, and C, are serine/threonine kinases that are essential for mitotic progression.[6] **Ilorasertib** exhibits potent, nanomolar inhibition of all three Aurora kinases, with a notably higher potency for Aurora B and C over Aurora A.[6][7] Inhibition of Aurora B, a key component of the chromosomal passenger complex, leads to defects in chromosome segregation and cytokinesis, ultimately resulting in polyploidy and cell death.[2]

VEGFR and PDGFR Inhibition

Ilorasertib potently inhibits members of the VEGFR and PDGFR families in the low nanomolar range.[5][8] These receptor tyrosine kinases are crucial mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[8] By inhibiting VEGFRs and PDGFRs, **Ilorasertib** can block the signaling cascades that promote endothelial cell proliferation, migration, and survival, thereby impeding tumor neovascularization.[1][8]

Kinase Selectivity Profile

The kinase selectivity of **Ilorasertib** has been extensively characterized through in vitro biochemical assays. The following tables summarize the inhibitory activity of **Ilorasertib** against a panel of kinases, with data primarily derived from Homogeneous Time-Resolved Fluorescence (HTRF) and other enzymatic assays.

Table 1: **Ilorasertib** Inhibition of Primary Target Kinases

Kinase Target	Assay Type	IC50 (nM)	Reference
Aurora A	Biochemical	116 - 120	[5][7]
Aurora B	Biochemical	5 - 7	[5][7]
Aurora C	Biochemical	1	[5][7]
VEGFR1 (Flt1)	Biochemical	1 - 32	[5][9]
VEGFR2 (KDR)	Biochemical	2	[5]
VEGFR3 (Flt4)	Biochemical	43	[5]
PDGFR α	Biochemical	11	[5]
PDGFR β	Biochemical	3 - 13	[5][9]
c-Kit	Biochemical	20	[5]
FLT3	Biochemical	1	[5]
CSF1R	Biochemical	3	[5]
RET	Biochemical	7	[6]

Table 2: Ilorasertib Inhibition of Src Family Kinases

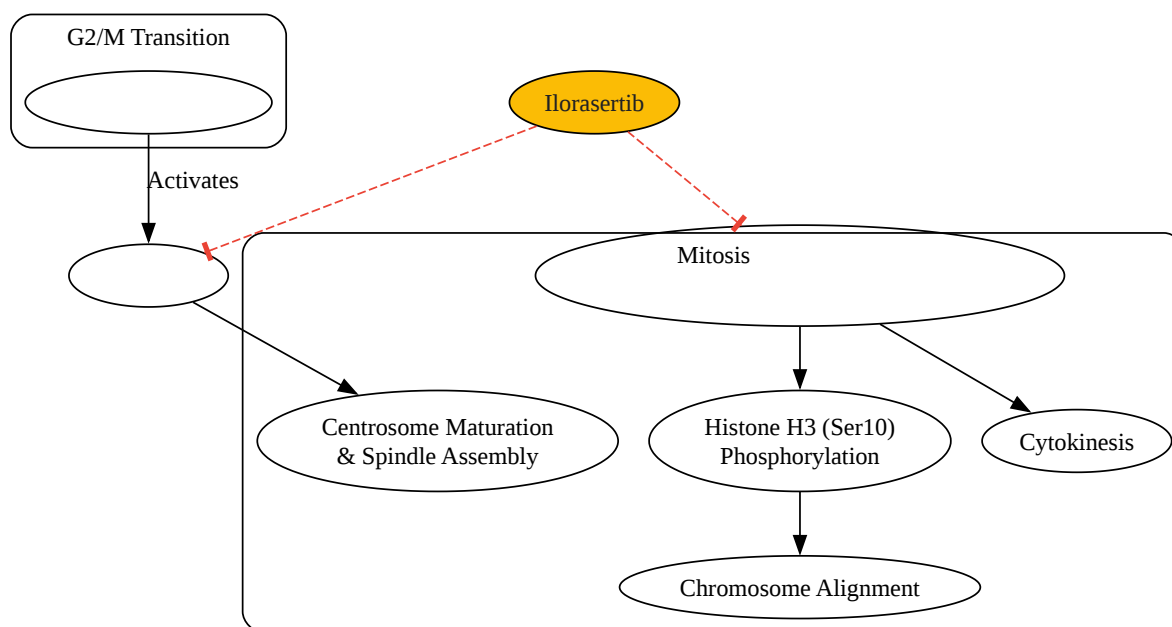
Kinase Target	Assay Type	IC50 (nM)	Reference
Src	Biochemical	Potent inhibition reported	[1][2]
Lyn	Biochemical	Data not consistently reported	
Fyn	Biochemical	Data not consistently reported	
Lck	Biochemical	Data not consistently reported	

Note: Specific IC50 values for all Src family kinases are not consistently available in the public domain, though potent inhibition is noted.[1][2]

Signaling Pathways

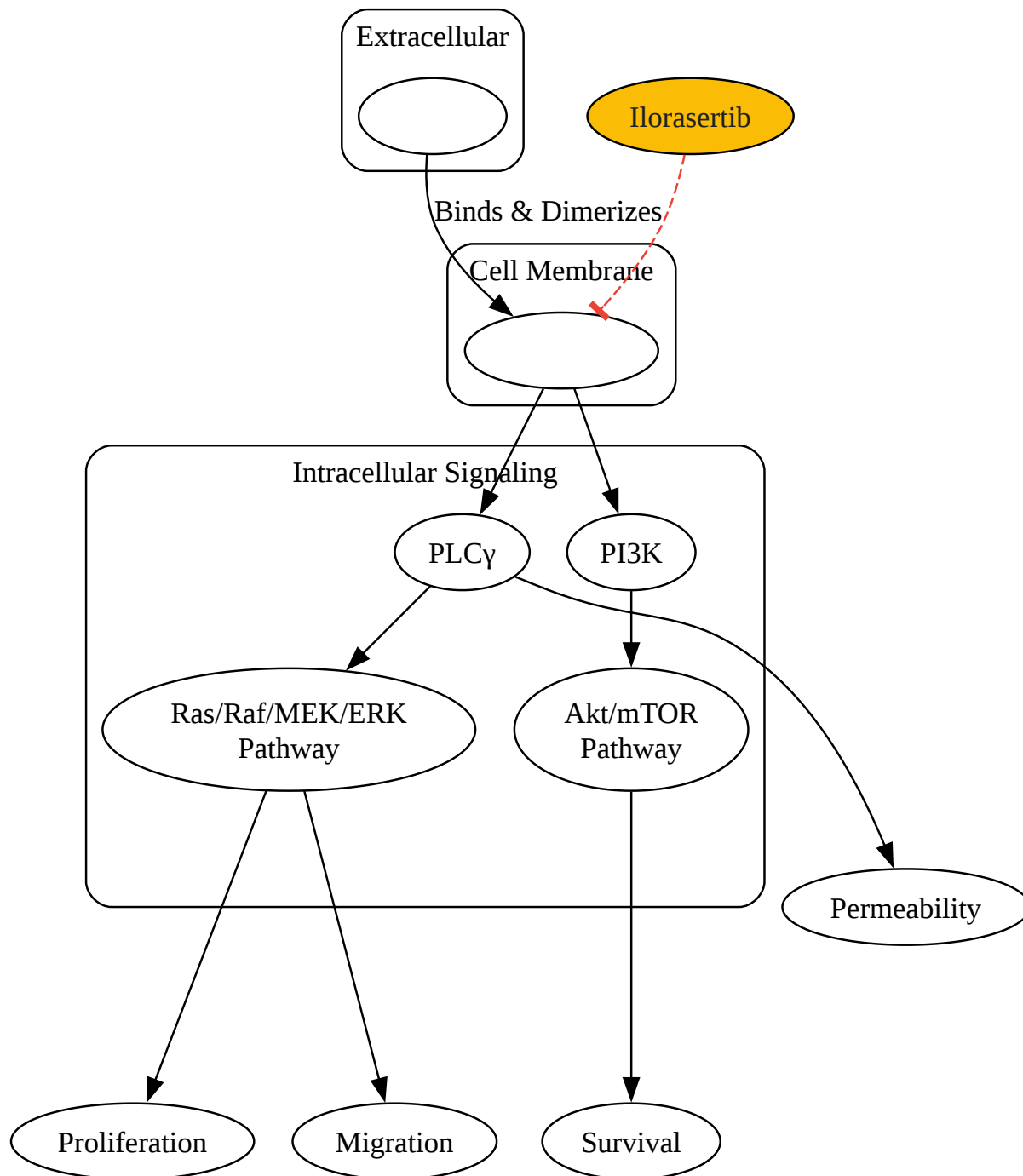
The dual inhibitory action of **Ilorasertib** impacts two major signaling cascades crucial for cancer progression: the Aurora kinase pathway governing mitosis and the VEGFR/PDGFR pathways controlling angiogenesis.

Aurora Kinase Signaling Pathway



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VEGFR Signaling Pathway

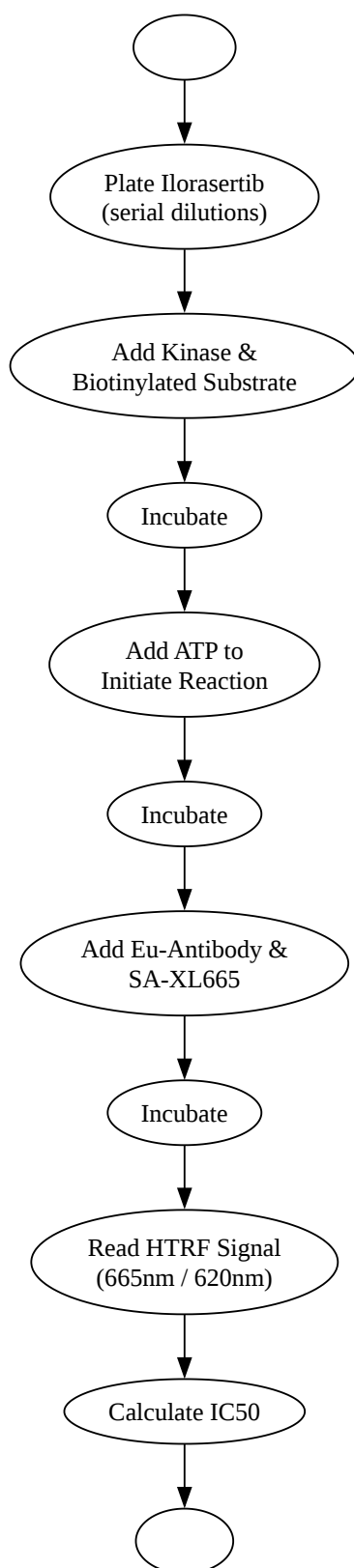


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Experimental Protocols

The following sections describe the general methodologies used to characterize the kinase selectivity and cellular activity of **Ilorasertib**. Detailed protocols are based on descriptions in published literature; for precise experimental conditions, referral to the primary source (Glaser et al., 2012) is recommended.

Biochemical Kinase Assays (HTRF)



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The in vitro potency of **Ilorasertib** against a panel of kinases was determined using a Homogeneous Time-Resolved Fluorescence (HTRF) assay format.

- Principle: This assay measures the phosphorylation of a biotinylated substrate by a specific kinase. The phosphorylated product is detected by a europium cryptate-labeled anti-phospho-specific antibody and streptavidin-conjugated XL665. When in close proximity, the europium and XL665 undergo fluorescence resonance energy transfer (FRET), and the resulting signal is proportional to the extent of substrate phosphorylation.
- General Procedure:
 - **Ilorasertib** is serially diluted in an appropriate assay buffer and added to microtiter plates.
 - The target kinase and its biotinylated substrate are added to the wells.
 - The kinase reaction is initiated by the addition of ATP.
 - After a defined incubation period, the reaction is stopped, and the HTRF detection reagents (europium-labeled antibody and streptavidin-XL665) are added.
 - Following another incubation period, the HTRF signal is read on a compatible plate reader.
 - IC50 values are calculated from the dose-response curves.

Cellular Autophosphorylation Assays

The ability of **Ilorasertib** to inhibit the autophosphorylation of its target kinases in a cellular context was assessed using Western blotting.

- Principle: This method detects the phosphorylation status of a target protein in cell lysates. Cells are treated with **Ilorasertib**, and for receptor tyrosine kinases, stimulated with a ligand to induce autophosphorylation. Cell lysates are then subjected to SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated form of the target protein.
- General Procedure for Aurora B Inhibition (Phospho-Histone H3):
 - Cancer cell lines (e.g., HeLa) are seeded and cultured.

- Cells are treated with various concentrations of **Ilorasertib** for a specified duration.
- Cells are harvested, and whole-cell lysates are prepared using a lysis buffer supplemented with protease and phosphatase inhibitors.
- Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
- The membrane is blocked (e.g., with 5% BSA in TBST) and then incubated with a primary antibody specific for phosphorylated Histone H3 (a downstream substrate of Aurora B).
- After washing, the membrane is incubated with an HRP-conjugated secondary antibody.
- The signal is visualized using an enhanced chemiluminescence (ECL) detection system.
- Total Histone H3 levels are also measured as a loading control.
- General Procedure for VEGFR2 Inhibition:
 - Endothelial cells (e.g., HUVECs) are serum-starved and then pre-incubated with **Ilorasertib**.
 - Cells are stimulated with VEGF to induce VEGFR2 autophosphorylation.
 - Cell lysis, SDS-PAGE, and Western blotting are performed as described above, using a primary antibody specific for phosphorylated VEGFR2 (e.g., pY1175).
 - Total VEGFR2 levels are assessed as a loading control.

Conclusion

Ilorasertib is a potent, multi-targeted kinase inhibitor with a well-defined selectivity profile against key drivers of cell division and angiogenesis. Its strong inhibitory activity against Aurora kinases, VEGFRs, and PDGFRs provides a strong rationale for its clinical investigation in various cancers. The data and methodologies presented in this guide offer a comprehensive resource for researchers and drug developers working with **Ilorasertib** and similar multi-targeted kinase inhibitors. Further exploration of the intricate downstream effects of its

combined target inhibition may unveil novel therapeutic strategies and patient selection biomarkers.

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